(4-(3-Bromopropoxy)phenyl)boronic acid

Chemical Synthesis PROTAC Quality Control

This bifunctional building block integrates a boronic acid for Suzuki-Miyaura cross-coupling with a terminal alkyl bromide for downstream diversification. Its orthogonal reactivity enables convergent PROTAC assembly, linking target protein ligands and E3 ligase recruiters. The 3-bromopropoxy chain provides distinct solubility (≈0.6 mg/mL) and pKa (8.69) compared to simpler arylboronic acids. Choose this compound for modular synthesis of heterobifunctional degraders, dendrimers, and functionalized surfaces.

Molecular Formula C9H12BBrO3
Molecular Weight 258.91 g/mol
CAS No. 957034-33-2
Cat. No. B1371572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Bromopropoxy)phenyl)boronic acid
CAS957034-33-2
Molecular FormulaC9H12BBrO3
Molecular Weight258.91 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCCBr)(O)O
InChIInChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2
InChIKeyBKESUWDVKSJULT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4-(3-Bromopropoxy)phenyl)boronic Acid CAS 957034-33-2 for PROTAC Synthesis and Suzuki Coupling


(4-(3-Bromopropoxy)phenyl)boronic acid (CAS 957034-33-2) is a specialized arylboronic acid building block, defined by its 4-(3-bromopropoxy) substitution on the phenyl ring [1]. This bifunctional structure integrates a boronic acid handle for Suzuki-Miyaura cross-coupling with a terminal alkyl bromide, enabling its classification as a versatile PROTAC (Proteolysis Targeting Chimera) linker . Its procurement is relevant for laboratories engaged in targeted protein degradation research and complex organic synthesis, where this specific geometry and reactivity profile offers distinct synthetic advantages over simpler boronic acids or alternative linkers.

Why Generic Arylboronic Acids Cannot Substitute for (4-(3-Bromopropoxy)phenyl)boronic Acid in Advanced Synthesis


Simple arylboronic acids, such as phenylboronic acid or 4-methoxyphenylboronic acid, are ubiquitous in cross-coupling reactions but lack the orthogonal reactivity required for multi-step, modular syntheses like PROTAC assembly. In contrast, (4-(3-bromopropoxy)phenyl)boronic acid provides a terminal alkyl bromide for downstream diversification (e.g., nucleophilic substitution, thiol-ene click chemistry) while preserving the boronic acid for the primary C-C bond formation . This bifunctionality is essential for constructing heterobifunctional molecules and dendritic scaffolds [1]. Furthermore, the 3-bromopropoxy chain contributes specific physicochemical properties, such as a predicted pKa of 8.69±0.16 and a moderate calculated aqueous solubility (approx. 0.6 mg/mL) , which differ from those of unsubstituted phenylboronic acid (pKa ~8.8-8.83) and impact its behavior in aqueous reaction media and purification. Substituting this compound with a generic boronic acid or a different linker would fundamentally alter the synthetic route, the final compound's linker length, flexibility, and potentially its biological activity in a PROTAC context .

Quantitative Evidence for Selecting (4-(3-Bromopropoxy)phenyl)boronic Acid Over Analogs


Comparative Purity Specifications: 98% vs. 95% for (4-(3-Bromopropoxy)phenyl)boronic Acid

The commercial availability of (4-(3-bromopropoxy)phenyl)boronic acid at a certified 98% purity from suppliers like Bide Pharmatech and Sigma-Aldrich offers a quantifiable advantage over the more common 95% grade offered by other vendors . For sensitive applications such as multi-step PROTAC synthesis, where impurities can cascade and significantly reduce final yields, the selection of a higher-purity starting material is a critical procurement decision.

Chemical Synthesis PROTAC Quality Control

Predicted pKa Comparison: (4-(3-Bromopropoxy)phenyl)boronic Acid vs. Phenylboronic Acid

The predicted acidity constant (pKa) of (4-(3-bromopropoxy)phenyl)boronic acid is 8.69±0.16, which is slightly lower than the experimentally determined pKa of the unsubstituted phenylboronic acid (8.83 at 25°C) . This subtle difference, attributed to the electron-withdrawing inductive effect of the ether-linked bromoalkyl chain, can influence the boronic acid's speciation and reactivity in aqueous or protic solvents, particularly in applications like saccharide sensing or pH-dependent Suzuki couplings.

Physicochemical Property Boronic Acid Reactivity

PROTAC Linker Comparison: (4-(3-Bromopropoxy)phenyl)boronic Acid as an Alkyl/Aryl-Ether Scaffold

In the context of PROTAC development, (4-(3-bromopropoxy)phenyl)boronic acid serves as a distinct linker class—an alkyl/aryl-ether with a terminal halide—offering a specific combination of rigidity (from the phenyl ring) and flexibility (from the propyl chain) . While the optimal linker length is system-dependent, reports indicate ideal linkers often range from 12 to over 20 atoms . This compound provides a compact, 6-atom (B-C-C-O-C-C-Br) foundation that can be readily elaborated via its terminal bromide to achieve the desired spatial and physicochemical profile for a ternary complex, differentiating it from purely alkyl or PEG-based linkers .

PROTAC Linker Chemistry Bifunctional Molecule

Validated Application Scenarios for Procuring (4-(3-Bromopropoxy)phenyl)boronic Acid


Modular Synthesis of PROTACs (Proteolysis Targeting Chimeras)

The primary and most well-documented application is as a bifunctional linker in PROTAC synthesis . Its boronic acid moiety enables efficient conjugation to a target protein ligand via Suzuki-Miyaura coupling, while the terminal alkyl bromide serves as a leaving group for subsequent attachment to an E3 ligase ligand (e.g., through nucleophilic substitution with an amine or thiol) [1]. This orthogonal reactivity simplifies the convergent assembly of heterobifunctional degraders.

Synthesis of High-Boron-Content Dendrimers and Macromolecules

As demonstrated in the literature, derivatives of this compound, such as 1,3,5-tris(4-(3-bromopropoxy)phenyl)benzene, have been successfully used as core building blocks in the controlled synthesis of photoluminescent, high-boron-content dendrimers [2]. The nucleophilic substitution of the terminal bromide with carboranyl anions was a key step, highlighting the compound's utility in constructing complex molecular architectures for applications like boron neutron capture therapy (BNCT) agents [2].

Functionalization of Materials and Surfaces

The combination of a surface-reactive boronic acid (which can bind to diols on glycoproteins or functionalized surfaces) and a terminal bromide for further chemical modification makes this compound a valuable tool in materials science [3]. It can be used to install a reactive handle onto surfaces or polymers for subsequent functionalization with amines, azides, or other nucleophiles, enabling the creation of tailored biosensors or advanced materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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